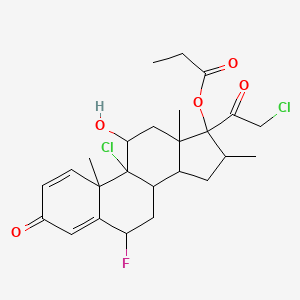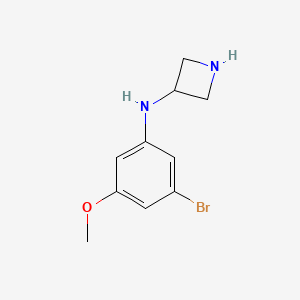
N-(3-bromo-5-methoxyphenyl)azetidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromo-5-methoxyphenyl)azetidin-3-amine is a heterocyclic compound that contains an azetidine ring, which is a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of the Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by aza-Michael addition with NH-heterocycles . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-5-methoxyphenyl)azetidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Suzuki–Miyaura coupling reactions typically use palladium catalysts and organoboron reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can yield various substituted phenyl derivatives .
Scientific Research Applications
N-(3-bromo-5-methoxyphenyl)azetidin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-bromo-5-methoxyphenyl)azetidin-3-amine involves its interaction with molecular targets and pathways in biological systems. The azetidine ring and the substituents on the phenyl ring play a crucial role in its reactivity and interaction with enzymes and receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(5-bromo-2-methoxyphenyl)azetidin-3-amine: This compound has similar substituents but different positions on the phenyl ring.
Azetidine derivatives: Other azetidine derivatives with different substituents on the azetidine ring or the phenyl ring.
Uniqueness
N-(3-bromo-5-methoxyphenyl)azetidin-3-amine is unique due to the specific positions of the bromo and methoxy groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C10H13BrN2O |
|---|---|
Molecular Weight |
257.13 g/mol |
IUPAC Name |
N-(3-bromo-5-methoxyphenyl)azetidin-3-amine |
InChI |
InChI=1S/C10H13BrN2O/c1-14-10-3-7(11)2-8(4-10)13-9-5-12-6-9/h2-4,9,12-13H,5-6H2,1H3 |
InChI Key |
GHDLCURIBPFKPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2CNC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






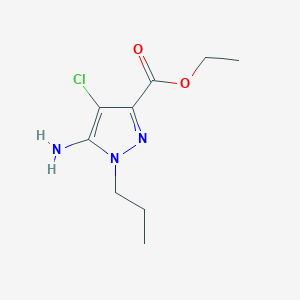

![(2R)-2-[(4-Bromo-3-fluorophenoxy)methyl]oxirane](/img/structure/B12070256.png)
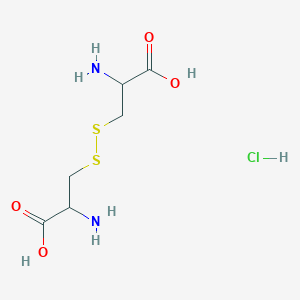


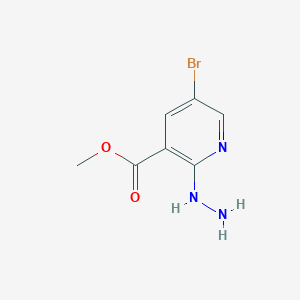
![3,5,8-Trioxa-4-phosphahexacos-17-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxododecyl)oxy]methyl]-, inner salt, 4-oxide, [R-(Z)]-](/img/structure/B12070288.png)
